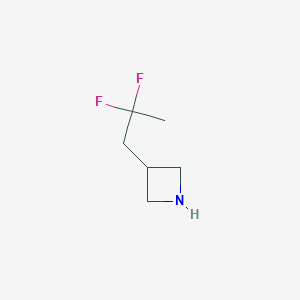

3-(2,2-Difluoropropyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Difluoropropyl)azetidine is a chemical compound with the molecular formula C6H11F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the difluoropropyl group at the third position of the azetidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aza Paternò–Büchi Reaction: : One of the efficient methods to synthesize azetidines, including 3-(2,2-Difluoropropyl)azetidine, is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction typically proceeds under photochemical conditions with high regio- and stereoselectivity.

-

Alkylation of Primary Amines: : Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and efficient for synthesizing various 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Azetidines can undergo oxidation reactions, although specific details for 3-(2,2-Difluoropropyl)azetidine are limited.

Reduction: Reduction reactions can be performed on azetidines to modify their functional groups.

Substitution: Azetidines are known to undergo substitution reactions, particularly nucleophilic substitutions due to the ring strain and the presence of the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various amines.

Scientific Research Applications

3-(2,2-Difluoropropyl)azetidine has several scientific research applications:

Mechanism of Action

. This interaction can lead to various biological activities, including enzyme inhibition and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

Uniqueness

3-(2,2-Difluoropropyl)azetidine is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties and potential biological activities. The four-membered ring structure provides a balance between stability and reactivity, making it a valuable compound for various applications.

Biological Activity

3-(2,2-Difluoropropyl)azetidine is a compound that has garnered attention due to its unique structural features and potential biological activities. This azetidine derivative exhibits significant interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology. The presence of the difluoropropyl group enhances its reactivity and selectivity towards specific biological targets.

Chemical Structure and Properties

The compound this compound can be described as follows:

- Chemical Formula: C5H8F2N

- Molecular Weight: 135.12 g/mol

- CAS Number: 2225146-18-7

The azetidine ring structure combined with the difluoropropyl substituent contributes to its unique pharmacological properties. The fluorine atoms in the difluoropropyl group enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

This compound acts primarily through modulation of specific biological pathways. Its mechanism involves:

- Selective Estrogen Receptor Modulation: The compound has been identified as a selective estrogen receptor modulator (SERM), which can influence estrogen receptor activity and may have therapeutic implications in conditions such as breast cancer.

- Enzyme Inhibition: The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing the compound to interact with various enzymes and proteins.

Biological Activity and Applications

The biological activity of this compound has been explored in several studies:

- Antiviral Activity: Related compounds within the azetidine class have shown antiviral properties against a range of viruses. For instance, certain azetidinones have demonstrated efficacy against human coronaviruses and influenza viruses .

- Anticancer Potential: The compound's ability to modulate estrogen receptors positions it as a candidate for further research in oncology. Studies indicate that compounds with similar structures exhibit varying degrees of potency against different cancer cell lines, suggesting potential for therapeutic development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Difluoromethyl)azetidine | Azetidine ring with difluoromethyl group | Different activity profile |

| 2,2-Difluoropropane-1,3-diamine | Aliphatic amine structure | Primarily used in synthesis |

| 3-(2,6-Difluoro-phenoxy)-azetidine | Azetidine ring with phenoxy substituent | Focused on different receptor interactions |

The comparison highlights the unique aspects of this compound that may contribute to its distinct pharmacological profile compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have illustrated the potential of azetidine derivatives, including this compound:

- Antiviral Studies: In vitro studies have shown that certain azetidinones possess antiviral activity against strains like H1N1 and human coronavirus with effective concentrations (EC50) indicating moderate activity .

- Cancer Cell Line Testing: Research on azetidinone derivatives has indicated cytostatic effects on various cancer cell lines, showing IC50 values ranging from 14.5 to 97.9 µM for specific derivatives .

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

3-(2,2-difluoropropyl)azetidine |

InChI |

InChI=1S/C6H11F2N/c1-6(7,8)2-5-3-9-4-5/h5,9H,2-4H2,1H3 |

InChI Key |

ANQDLTINAQQPFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CNC1)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.